4-Chloro-2-(2-chlorophenyl)quinazoline
Overview
Description
4-Chloro-2-(2-chlorophenyl)quinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-chlorophenyl)quinazoline typically involves the reaction of 2-chlorobenzonitrile with 2-chloroaniline in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate undergoes cyclization to form the quinazoline ring system.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-chlorophenyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chlorophenyl)quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
2-(4-Chlorophenyl)quinazoline: Similar structure but with a single chlorine atom.
4-(2-Chlorophenyl)quinazoline: Chlorine atom positioned differently on the quinazoline ring.
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde: Contains an additional aldehyde group.
Uniqueness: 4-Chloro-2-(2-chlorophenyl)quinazoline is unique due to the presence of two chlorine atoms, which enhances its reactivity and biological activity compared to similar compounds. This dual substitution pattern allows for more diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGWBIXEQOJYCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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